2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

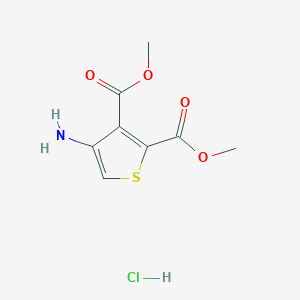

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid, also known as fenoxaprop-P-ethyl, is a selective herbicide widely used in agriculture to control annual and perennial grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and has a unique chemical structure that gives it a high level of selectivity and efficacy against grass weeds.

Mécanisme D'action

Fenoxaprop-P-ethyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. The selectivity of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl for grass weeds is due to the differential sensitivity of their ACC enzymes to the herbicide.

Effets Biochimiques Et Physiologiques

Fenoxaprop-P-ethyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. Its mode of action is specific to plants and does not affect the metabolism of animals. However, like all herbicides, 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl can have unintended consequences if not used properly, such as the development of herbicide-resistant weeds and the contamination of soil and water resources.

Avantages Et Limitations Des Expériences En Laboratoire

Fenoxaprop-P-ethyl is a valuable tool for plant research, as it allows for the selective control of grass weeds in experimental plots. Its high level of efficacy and selectivity make it a preferred herbicide for use in research settings. However, its use should be carefully controlled to avoid unintended consequences, such as the contamination of experimental plots with herbicide residues.

Orientations Futures

There are many potential future directions for research on 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl. One area of interest is the development of new herbicides with improved selectivity and efficacy against grass weeds. Another area of focus is the study of the environmental impact of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl and other herbicides on soil and water resources. Finally, there is a need for research on the development of integrated pest management strategies that minimize the use of herbicides and other chemical inputs in agriculture.

Méthodes De Synthèse

Fenoxaprop-P-ethyl can be synthesized through a multistep process starting from 2,4,6-trichlorophenol and pentadecanol. The first step involves the conversion of 2,4,6-trichlorophenol to 2,4,6-trichloro-3-pentadecylphenol, followed by the esterification of the latter with 2-chloroethyl chloroformate to give 2-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl chloroformate. The final step is the reaction of 2-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl chloroformate with propanol to yield 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl.

Applications De Recherche Scientifique

Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of grass weeds, including barnyardgrass, crabgrass, foxtail, and goosegrass. Its selectivity for grass weeds makes it a valuable tool in crop protection, as it allows for the control of weeds without harming the crop.

Propriétés

Numéro CAS |

111253-99-7 |

|---|---|

Nom du produit |

2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid |

Formule moléculaire |

C24H37Cl3O3 |

Poids moléculaire |

479.9 g/mol |

Nom IUPAC |

2-(2,4,6-trichloro-3-pentadecylphenoxy)propanoic acid |

InChI |

InChI=1S/C24H37Cl3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)30-18(2)24(28)29/h17-18H,3-16H2,1-2H3,(H,28,29) |

Clé InChI |

BUTYVMAMJRCWHW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)O)Cl |

SMILES canonique |

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)O)Cl |

Synonymes |

2-(2,4,6-trichloro-3-pentadecyl-phenoxy)propanoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)